5-(7-Hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
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Overview
Description
Deacetylpseudolaric acid A is a natural organic compound with the chemical formula C20H26O5. It is a diterpenoid found in the bark of Pseudolarix amabilis, a coniferous tree native to China . This compound has garnered significant interest due to its diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetylpseudolaric acid A can be isolated from the bark of Pseudolarix amabilis through a series of extraction and purification steps. The process typically involves the use of organic solvents to extract the compound, followed by chromatographic techniques to purify it . High-performance counter-current chromatography (HPCCC) has been employed to separate and purify diterpene components from Pseudolarix kaempferi .
Industrial Production Methods
advancements in biotechnological methods and large-scale extraction techniques could potentially facilitate its industrial production in the future .
Chemical Reactions Analysis
Types of Reactions
Deacetylpseudolaric acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of deacetylpseudolaric acid A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from the reactions of deacetylpseudolaric acid A depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Scientific Research Applications
Deacetylpseudolaric acid A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of deacetylpseudolaric acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, it exhibits antiviral activity by interfering with viral replication processes .
Comparison with Similar Compounds
Deacetylpseudolaric acid A is part of a series of compounds with similar structures, including:
Pseudolaric acid A: (CAS#82508-32-5)
Pseudolaric acid A-O-beta-D-glucopyranoside: (CAS#98891-44-2)
Methyl pseudolarate A: (CAS#82508-33-6)
Demethoxydeacetoxypseudolaric acid B: (CAS#82508-36-9)
Pseudolaric Acid C: (CAS#82601-41-0)
Pseudolaric Acid B: (CAS#82508-31-4)
Pseudolaric acid B-O-beta-D-glucopyranoside: (CAS#98891-41-9)
Methyl pseudolarate B: (CAS#82508-34-7)
Vibsanin C: (CAS#74690-89-4)
Compared to these compounds, deacetylpseudolaric acid A stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its structural differences, such as the absence of certain functional groups, contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
5-(7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMHFMKUJFDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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